molecular formula C14H16Cl2N2O5S B2442511 Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-54-4

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B2442511
M. Wt: 395.25
InChI Key: XNZLSQSAAQKKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate” is a chemical compound with the molecular formula C14H16Cl2N2O5S . It is also known as Diclofenac Eudragit RS/RL microparticles or DERM.


Molecular Structure Analysis

The molecular structure of “Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate” consists of a piperazine ring attached to a sulfonyl group, which is further connected to a dichlorophenyl group .

Scientific Research Applications

Chemical Analysis and Impurity Profiling

  • Ethyl 2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance, has been used in research for the chronic oral treatment of thrombotic disorders. Its impurity profile was determined by liquid chromatography-mass spectrometry, demonstrating its application in chemical analysis and quality control of drug substances (Thomasberger, Engel, & Feige, 1999).

Synthetic Chemistry

  • The compound has been used in L-proline-catalyzed three-component reactions for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, showcasing its role in the development of novel chemical structures (Indumathi, Perumal, & Menéndez, 2010).

Wastewater Treatment Studies

  • Related compounds, like 2,4-dichlorophenoxyacetic acid, have been studied in advanced oxidation processes for wastewater treatment, indicating potential applications of related chemicals in environmental science (Sun & Pignatello, 1993).

Pharmaceutical Research

  • Derivatives of similar compounds have been synthesized and evaluated for their antibacterial properties, highlighting its relevance in pharmaceutical research and drug development (Iqbal et al., 2017).

Enzyme Inhibition Studies

  • A series of related compounds were synthesized and screened against α-glucosidase enzyme, showing potential applications in the study of enzyme inhibition and therapeutic agent development (Abbasi et al., 2019).

properties

IUPAC Name

ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLSQSAAQKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

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